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Compound of Interest

Compound Name:
(S)-tert-Butyl 3-

(aminomethyl)morpholine-4-carboxylate

Cat. No.: B1521854 Get Quote

Chiral morpholines are privileged structural motifs prominently featured in a multitude of approved drugs

and clinical candidates.[1][2] Their unique conformational properties, metabolic stability, and ability to

engage in key hydrogen bonding interactions make them valuable scaffolds in medicinal chemistry.

Specifically, the (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate is a critical building block,

providing a stereochemically defined core for the synthesis of complex molecules, including potent kinase

inhibitors and G-protein coupled receptor (GPCR) modulators.[1][3] The presence of the primary amine

offers a versatile handle for further chemical elaboration, while the tert-butyloxycarbonyl (Boc) protecting

group ensures chemoselectivity in subsequent synthetic steps.[3][4]

This application note provides a comprehensive, field-tested protocol for the multi-step synthesis of (S)-
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate, starting from the readily available chiral precursor,

L-serine. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility

and a deeper understanding of the underlying chemical transformations.

Overall Synthetic Strategy
The synthesis is designed as a robust four-stage process that establishes the chiral morpholine core and

installs the necessary functional groups. The strategy leverages common, well-understood reactions,

prioritizing efficiency and stereochemical control.
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Stage 1: Morpholinone Formation

Stage 2: Boc Protection

Stage 3: Amide & Carboxylate Reduction

Stage 4: Functional Group Interconversion
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Caption: High-level workflow for the synthesis of the target compound.
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Part 1: Synthesis of (S)-tert-Butyl 3-
(hydroxymethyl)morpholine-4-carboxylate
This initial part of the synthesis focuses on constructing the core morpholine structure and protecting it for

subsequent modifications.

Protocol 1.1: Synthesis of (S)-5-Oxomorpholine-3-carboxylic
acid from L-Serine
This step involves the N-alkylation of L-serine with an ethyl bromoacetate equivalent followed by an

intramolecular cyclization to form the morpholinone ring. A related approach is detailed in Chinese patent

CN102617503B, which starts with L-serine to build the morpholine scaffold.[5]

Materials & Reagents:

L-Serine

Chloroacetyl chloride

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Deionized water

Dichloromethane (DCM)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

N-Chloroacetylation: Dissolve L-serine (1.0 eq) in an aqueous solution of NaOH (2.5 eq) at 0-5 °C. To

this stirring solution, add chloroacetyl chloride (1.1 eq) dropwise, ensuring the temperature remains

below 10 °C.

Scientist's Note:Maintaining a low temperature and basic pH is crucial to prevent hydrolysis of the

chloroacetyl chloride and favor the desired N-acylation over O-acylation.

Cyclization: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-

16 hours. The basic conditions promote an intramolecular Williamson ether synthesis, where the

hydroxyl group displaces the chloride to form the morpholine ring.
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Acidification & Extraction: Carefully acidify the reaction mixture to pH 2-3 with concentrated HCl at 0 °C.

Extract the aqueous layer with dichloromethane (3x).

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to yield (S)-5-Oxomorpholine-3-carboxylic acid, which can be used

in the next step without further purification.

Protocol 1.2: Boc Protection and Esterification
The secondary amine of the morpholinone is protected with a Boc group to prevent side reactions in the

subsequent reduction step.

Materials & Reagents:

(S)-5-Oxomorpholine-3-carboxylic acid

Di-tert-butyl dicarbonate (Boc₂O)

4-Dimethylaminopyridine (DMAP)

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

Tetrahydrofuran (THF) or Acetonitrile

Ethyl acetate

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

Reaction Setup: Suspend the crude (S)-5-Oxomorpholine-3-carboxylic acid (1.0 eq) in THF. Add

triethylamine (2.5 eq).

Boc Anhydride Addition: Add a solution of Di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of

DMAP in THF to the suspension.[6][7] The reaction is typically stirred at room temperature for 4-6 hours.

Expertise & Experience:The Boc protection mechanism involves the nucleophilic attack of the amine

on the Boc anhydride.[4] DMAP acts as a superior acylation catalyst, accelerating the reaction. The

formation of CO₂ and tert-butanol drives the reaction to completion.

Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with

saturated aqueous NaHCO₃ and brine.
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Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify the residue by flash column

chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected intermediate.

Caption: Simplified mechanism of amine protection using Boc anhydride.

Protocol 1.3: Reduction to (S)-tert-Butyl 3-
(hydroxymethyl)morpholine-4-carboxylate
A powerful reducing agent is required to reduce both the amide (morpholinone) and the carboxylic acid

functionalities to the corresponding amine and primary alcohol. Borane-tetrahydrofuran complex is an

excellent choice for this transformation.

Materials & Reagents:

Boc-protected morpholinone carboxylic acid

Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution)

Tetrahydrofuran (THF), anhydrous

Methanol

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous THF under a nitrogen

atmosphere and cool the solution to 0 °C in an ice bath.

Addition of Reducing Agent: Add the BH₃·THF solution (approx. 3.0-4.0 eq) dropwise via a syringe.

Trustworthiness:This reaction is highly exothermic and generates hydrogen gas. The addition must be

slow and controlled, and the reaction should be performed in a well-ventilated fume hood.

Reaction and Quench: After the addition, allow the reaction to warm to room temperature and then heat

to reflux for 2-4 hours, monitoring by TLC. Once complete, cool the reaction back to 0 °C and carefully

quench by the slow, dropwise addition of methanol until gas evolution ceases.

Workup: Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate. Combine the

organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify the crude alcohol by flash chromatography to obtain pure (S)-tert-Butyl 3-

(hydroxymethyl)morpholine-4-carboxylate.

Part 2: Synthesis of (S)-tert-Butyl 3-
(aminomethyl)morpholine-4-carboxylate
The final stage involves converting the primary alcohol into the target primary amine.

Protocol 2.1: Conversion of Alcohol to Amine
This is achieved via a two-step sequence: conversion of the alcohol to a good leaving group (mesylate)

followed by nucleophilic substitution with azide and subsequent reduction.

Materials & Reagents:

(S)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate

Methanesulfonyl chloride (MsCl)

Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

Sodium azide (NaN₃)

Dimethylformamide (DMF), anhydrous

Palladium on carbon (Pd/C, 10 wt%)

Methanol or Ethanol

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

Mesylation: Dissolve the alcohol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C under nitrogen.

Add MsCl (1.2 eq) dropwise. Stir at 0 °C for 1-2 hours.

Scientist's Note:The intermediate mesylate is often unstable and should be used immediately in the

next step without extensive purification.
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Azidation: After confirming the formation of the mesylate by TLC, concentrate the reaction mixture.

Dissolve the crude mesylate in anhydrous DMF, add sodium azide (3.0 eq), and heat the mixture to 60-

70 °C for 6-12 hours.

Azide Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined

organic layers extensively with water to remove DMF, then with brine. Dry over Na₂SO₄ and concentrate

to yield the crude azide intermediate.

Hydrogenation (Azide Reduction): Dissolve the crude azide in methanol. Add Pd/C (5-10 mol%). Purge

the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon pressure is

typically sufficient) for 12-24 hours.

Trustworthiness:The reaction progress should be monitored carefully by TLC or LC-MS. Ensure the

system is properly sealed for the hydrogenation. Palladium catalysts are pyrophoric and should be

handled with care, especially during filtration.

Final Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst,

washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude

product can be purified by column chromatography or by salt formation (e.g., as an oxalate or

hemioxalate salt) to yield the final product, (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate.

[8][9]

Summary of Reaction Parameters
Step Key Reagents Solvent Temp. (°C) Time (h)

Yield
(Typical)

1.1

L-Serine,

Chloroacetyl

chloride, NaOH

Water 0 → RT 12-16
~70-80%

(crude)

1.2
Boc₂O, DMAP,

TEA
THF RT 4-6 ~85-95%

1.3 BH₃·THF THF 0 → Reflux 2-4 ~70-85%

2.1a MsCl, TEA DCM 0 1-2 >90% (crude)

2.1b NaN₃ DMF 60-70 6-12 ~80-90%

2.1c H₂, Pd/C Methanol RT 12-24 ~90-98%
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Characterization of Final Product
¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the tert-butyl group (~1.4-1.5 ppm, 9H, singlet),

morpholine ring protons (multiplets between ~2.6-4.0 ppm), and the aminomethyl protons (-CH₂NH₂) are

expected.

¹³C NMR (CDCl₃, 101 MHz): Signals for the Boc carbonyl (~155 ppm), the tert-butyl quaternary carbon

(~80 ppm) and methyl carbons (~28 ppm), and carbons of the morpholine ring and aminomethyl side

chain.

Mass Spectrometry (ESI+): Calculation for C₁₀H₂₀N₂O₃, [M+H]⁺.

Optical Rotation: A specific rotation value should be measured to confirm the enantiomeric purity,

compared against literature values if available.[3]

Purity (HPLC): Purity should be ≥95% for use in further applications.

References
Vulcanchem. tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate.
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
Chemical Science, 12, 15061–15066.
Nurnabi, M., & Ismail, M. Synthesis of Biologically Important Chiral Morpholine Derivatives. Department
of Applied Chemistry and Chemical Technology, University of Dhaka.
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and
Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.
Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral
morpholines. Chemical Science.
ACS Publications. Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-
(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process
Research & Development.
PMC. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
Google Patents. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
Google Patents. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
Wikipedia. tert-Butyloxycarbonyl protecting group.
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
Organic Chemistry Portal. Morpholine synthesis.
ResearchGate. Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-
Morpholine-2-carboxylic Acid.
Organic Chemistry Portal. Boc-Protected Amino Groups.
J&K Scientific LLC. BOC Protection and Deprotection.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.vulcanchem.com/product/vc17180073
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
ResearchGate. Privilege-Structure-Oriented Three-Component Asymmetric Aminomethylation: Assembly
of Chiral 3-Aminomethyl Indolones | Request PDF.
Organic Syntheses Procedure. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-
dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Available from:
https://vertexaisearch.cloud.google.com/grounding-api-
redirect/AUZIYQGp27JlbZKr1VUXXzUHrMpoeWl9WAksQoeFBWlkrl2l7tFZ3LUmfFKkdINeDihON4P9lrv-
WurHLBHyXCEfZiKS0CHLAJwBEyy7BeJM68vMWa5DEHVX8eD7VwgPhHKJjhJV7HecavgW1Q==
BLDpharm. (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hemioxalate.
BLDpharm. 1956436-21-7|(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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